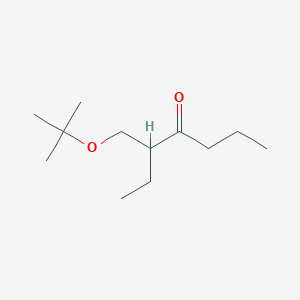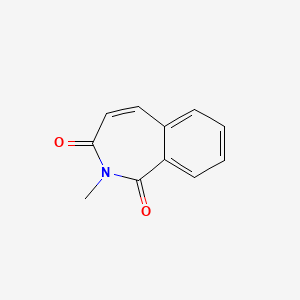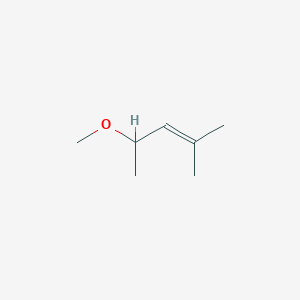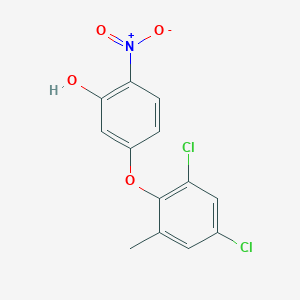
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring containing one sulfur atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of thioketones with 1,3-dienes in a thia-Diels–Alder reaction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiopyran ring.
Scientific Research Applications
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the compound’s derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro-2,6-dimethyl-: This compound has a similar thiopyran ring structure but with different substituents.
2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde: Another related compound with variations in the alkyl groups attached to the ring.
Uniqueness
2H-Thiopyran, 3,6-dihydro-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both a phenyl group and a methyl group on the thiopyran ring differentiates it from other similar compounds and influences its reactivity and interactions.
Properties
CAS No. |
61049-57-8 |
|---|---|
Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
6-methyl-2-phenyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H14S/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-8,10,12H,9H2,1H3 |
InChI Key |
QAXQHYNTPVUHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)




![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)



![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
